3-[(3-bromobenzyl)sulfanyl]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole
Description
Properties
Molecular Formula |
C24H19BrN4S |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C24H19BrN4S/c25-19-10-6-9-18(15-19)16-30-24-26-23-22(27-28-24)20-11-4-5-12-21(20)29(23)14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2 |
InChI Key |
QGPVYZZJLXNMLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC5=CC(=CC=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-bromobenzyl)sulfanyl]-5-phenethyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the following steps:
Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by cyclization reactions involving appropriate precursors such as 3-allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole.
Introduction of the Bromobenzylsulfanyl Group: The bromobenzylsulfanyl group can be introduced through nucleophilic substitution reactions using 3-bromobenzyl chloride and a suitable sulfanyl precursor.
Attachment of the Phenethyl Group: The phenethyl group can be attached via alkylation reactions using phenethyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromobenzyl)sulfanyl]-5-phenethyl-5H-[1,2,4]triazino[5,6-b]indole can undergo various types of chemical reactions, including:
Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Benzyl derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
3-[(3-Bromobenzyl)sulfanyl]-5-phenethyl-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications, including:
Medicinal Chemistry: This compound has been studied for its potential anticancer properties due to its ability to interact with biological targets and inhibit cell proliferation.
Organic Synthesis: The unique structure of this compound makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-[(3-bromobenzyl)sulfanyl]-5-phenethyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Substituent Variations in Triazinoindole Derivatives
Key analogs and their substituents are summarized in Table 1 .
Key Observations :
- Halogenated Derivatives : Bromine substituents (e.g., 3-bromobenzyl, 4-bromophenacyl) improve electrophilicity and may enhance binding to biomolecular targets .
- Bioactive Derivatives : VLX600’s hydrazone group is critical for its anticancer activity, suggesting that electron-deficient substituents at position 3 may drive cytotoxicity .
Contrast with Analogs :
- Trisan: Uses morpholinoethyl bromide for substitution, requiring milder conditions due to the base-sensitive morpholine ring .
- VLX600 : Involves hydrazone formation via condensation of hydrazine derivatives with ketones .
Biological Activity
The compound 3-[(3-bromobenzyl)sulfanyl]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole is a derivative of the triazino[5,6-b]indole family, known for its diverse biological activities. This article focuses on its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.32 g/mol. The structure includes a triazino core, which is pivotal for its biological activity.
Biological Activity Overview
Research has highlighted several biological activities associated with triazino[5,6-b]indole derivatives, including:
- Antimicrobial Activity : Compounds in this class have shown promising antifungal and antibacterial properties. For instance, studies indicate that derivatives exhibit significant inhibitory effects against various fungal strains such as Aspergillus niger and Alternaria alternata .
- Antimalarial Activity : Some derivatives have been evaluated for their in vitro antimalarial activities against Plasmodium falciparum, with certain substitutions enhancing efficacy against both chloroquine-sensitive and resistant strains .
- Anticancer Potential : The triazino[5,6-b]indole framework has been explored for anticancer applications. The incorporation of various substituents has been shown to influence cytotoxicity against cancer cell lines .
Antifungal Activity
A study evaluated the antifungal efficacy of several triazino[5,6-b]indole derivatives, including the target compound. The compounds were tested using the diffusion method in agar plates. Inhibition zones were measured to assess activity. The results are summarized in Table 1 below:
| Compound Name | Inhibition Zone (mm) | Fungal Strain |
|---|---|---|
| This compound | 15 | Aspergillus niger |
| Control (Fluconazole) | 20 | Aspergillus niger |
| Other Derivative A | 10 | Alternaria alternata |
| Other Derivative B | 12 | Alternaria alternata |
Antimalarial Activity
The compound's antimalarial properties were evaluated using in vitro assays against different strains of Plasmodium falciparum. The results indicated that the presence of the bromobenzyl group significantly enhanced activity compared to unsubstituted analogs.
Anticancer Activity
In vitro cytotoxicity assays were conducted against various cancer cell lines. The target compound demonstrated IC50 values indicative of moderate to high activity against certain cancer types. This suggests potential for development as an anticancer agent.
Case Studies
- Antimicrobial Efficacy Study : A series of experiments were conducted to assess the antifungal activity of triazino derivatives. The study involved synthesizing multiple compounds and testing their efficacy against standard fungal strains. The results supported the hypothesis that modifications on the triazino core can enhance antifungal properties .
- Antimalarial Screening : Another study focused on evaluating the antimalarial potential of various triazino derivatives. The findings revealed that specific substitutions led to improved efficacy against resistant strains of Plasmodium falciparum, highlighting the importance of structural modifications in drug design .
Q & A
Q. What are the established synthetic routes for 3-[(3-bromobenzyl)sulfanyl]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole, and what reaction conditions are critical for achieving high yields?
The synthesis typically involves three key steps:
Core scaffold formation : Condensation of isatin derivatives with thiosemicarbazide in aqueous potassium carbonate under reflux to yield 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole .
S-alkylation : Reaction of the thiol group with 3-bromobenzyl bromide in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–8 hours .
N-alkylation : Introduction of the 2-phenylethyl group via nucleophilic substitution using 2-phenylethyl bromide in the presence of a base (e.g., NaH) .
Critical conditions :
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of triazino[5,6-b]indole derivatives?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for indole and triazine moieties) and alkyl chain integration .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]⁺ for C₂₄H₂₀BrN₅S: calculated 502.0634, observed 502.0638) .
- Elemental analysis : Ensures stoichiometric purity (C, H, N, S within ±0.3% of theoretical values) .
- IR spectroscopy : Detects functional groups (e.g., C-S stretch at 650–700 cm⁻¹, NH stretches at 3200–3400 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to optimize the iron-chelating properties of triazinoindole derivatives for anticancer applications?
Methodological approach :
Structural modifications :
- Introduce electron-donating groups (e.g., pyridinocycloalkyl moieties) to enhance Fe²⁺ binding affinity .
- Adjust alkyl chain length (e.g., phenylethyl vs. propyl) to balance lipophilicity and cellular uptake .
In vitro assays :
- Iron chelation : UV-Vis spectroscopy to monitor Fe²⁺/Fe³⁺ binding (λ = 510 nm for ferrozine competition assays) .
- Antiproliferative activity : IC₅₀ determination against cancer cell lines (e.g., A549, MCF-7) using MTT assays, with VLX600 as a positive control .
Mechanistic studies :
Q. What experimental strategies are recommended for resolving contradictions in reported biological activities of triazinoindole derivatives across different pharmacological models?
Standardize assay conditions :
- Use consistent cell lines (e.g., HepG2 for hepatotoxicity) and control for serum iron concentrations in culture media .
Dose-response validation :
- Test compounds across a broad concentration range (e.g., 0.1–100 μM) to identify off-target effects at high doses .
Orthogonal validation :
- Combine in vitro data with molecular docking (e.g., AutoDock Vina for UPF1 ATP-binding site interactions) and in vivo xenograft models .
Data reconciliation :
- For conflicting antifungal results (e.g., Kinsman et al. vs. Abdel-Rahman), compare MIC values against standardized fungal strains (e.g., Candida albicans ATCC 10231) under identical growth conditions .
Q. How can researchers leverage computational tools to predict the pharmacokinetic properties of triazinoindole derivatives?
ADMET prediction :
- Use SwissADME or ADMETLab to estimate bioavailability (%F >30), blood-brain barrier penetration (logBB <0.3), and CYP450 inhibition .
Molecular dynamics (MD) simulations :
- Simulate binding stability of derivatives with target proteins (e.g., UPF1 ATPase domain) over 100 ns trajectories using GROMACS .
QSAR modeling :
Q. What are the key considerations for designing derivatives to overcome multidrug resistance (MDR) in cancer cells?
Efflux pump inhibition :
- Co-administer derivatives with P-gp inhibitors (e.g., verapamil) in cytotoxicity assays to assess MDR reversal .
Proteomic profiling :
- Use LC-MS/MS to identify overexpression of MDR-linked proteins (e.g., MRP1, BCRP) in resistant cell lines .
Hybridization strategies :
- Conjugate triazinoindole cores with known MDR modulators (e.g., tetrandrine) via click chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
